molecular formula C12H8ClFO2 B1427832 2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1184838-84-3

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No. B1427832
CAS RN: 1184838-84-3
M. Wt: 238.64 g/mol
InChI Key: ZQGSDSSHADEPJT-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one, also known as 2-CF-F, is an organic compound used in a variety of scientific research applications. It is a synthetic compound that is formed through the reaction of 2-chloro-6-fluorophenyl acetic acid and furan-2-yl ethan-1-one. It has a molecular weight of 285.52 g/mol and is a colorless solid with a melting point of 139-141 °C.

Scientific Research Applications

Synthesis and Chemical Reactions

Oxidative Annulation : A study described the photoinduced direct oxidative annulation of compounds similar to "2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one", leading to the formation of highly functionalized polyheterocyclic derivatives. This process did not require any transition metals or oxidants, showcasing a method to synthesize complex molecules efficiently Jin Zhang et al., 2017.

Achmatowicz Rearrangement : Another study focused on the Achmatowicz rearrangement, starting from a compound structurally related to "2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one", leading to the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one. This transformation illustrates the potential of such compounds in constructing pyran-based chemical structures Zuhal Gerçek, 2007.

Photophysical Properties

Solvatochromic Effects : The photophysical properties of chalcone derivatives structurally similar to the target compound were studied, revealing significant solvatochromic effects in various solvents. This indicates the potential utility of such compounds in understanding intramolecular charge transfer mechanisms and their dependence on solvent polarity Rekha Kumari et al., 2017.

Optical Properties : Research on the optical properties of furanic and thiophenic ethane-1,2-diones, related to the compound , explored their spectral measurements and geometries. Such studies can inform the design of materials with specific optical characteristics for applications in electronics or photonics Vladimír Lukes et al., 2003.

Material Science

Electrochemical Polymerization : A study detailed the electrochemical polymerization of a compound analogous to "2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one", demonstrating enhanced capacitance properties. This suggests potential applications in developing new materials for supercapacitor technologies Daize Mo et al., 2015.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSDSSHADEPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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